3-Isobutyl-2-mercapto-3H-quinazolin-4-one
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Overview
Description
3-Isobutyl-2-mercapto-3H-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure with an isobutyl group at the 3-position and a mercapto group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and isobutyl isothiocyanate.
Formation of Intermediate: The reaction between 2-aminobenzamide and isobutyl isothiocyanate in the presence of a base such as triethylamine leads to the formation of an intermediate thiourea derivative.
Cyclization: The intermediate thiourea derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the quinazolinone core structure.
Final Product:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various alkyl or aryl-substituted quinazolinone derivatives.
Scientific Research Applications
3-Isobutyl-2-mercapto-3H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively.
Pathways Involved: By inhibiting these enzymes, the compound disrupts key pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-3H-quinazolin-4-one: Lacks the isobutyl group at the 3-position.
3-Isobutyl-4H-quinazolin-2-one: Has the isobutyl group at the 3-position but lacks the mercapto group at the 2-position.
3-Isobutyl-2-methyl-3H-quinazolin-4-one: Has a methyl group instead of a mercapto group at the 2-position.
Uniqueness
3-Isobutyl-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both the isobutyl group at the 3-position and the mercapto group at the 2-position. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUKOKQKYFARZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350011 |
Source
|
Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117038-39-8 |
Source
|
Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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